(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Description
This compound is a highly complex macrocyclic peptide characterized by multiple cross-linked amino acid residues, heterocyclic components (e.g., 1H-imidazol-4-ylmethyl), and functional groups such as carbamoyl, hydroxyethyl, and tetrathia bridges. Key features include:
- Macrocyclic backbone: Stabilized by disulfide (tetrathia) and amide bonds, enhancing conformational rigidity.
- Functional diversity: Imidazole groups may confer metal-binding properties, while hydroxyethyl and carbamoyl residues enhance solubility and target interactions.
- Stereochemical complexity: Multiple chiral centers (e.g., 3S, 2S, 1R configurations) likely influence biological specificity.
Properties
CAS No. |
669050-68-4 |
|---|---|
Molecular Formula |
C79H125N27O25S4 |
Molecular Weight |
1981.3 g/mol |
IUPAC Name |
3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-30-(1-hydroxyethyl)-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H125N27O25S4/c1-8-36(6)59-74(127)96-46(61(84)114)29-132-133-30-47-66(119)95-45(28-107)65(118)94-43(25-55(83)111)77(130)106-22-12-16-52(106)71(124)100-57(34(2)3)73(126)99-49(32-135-134-31-48(67(120)97-47)98-70(123)51-15-11-21-105(51)78(131)44(26-56(112)113)92-62(115)39(80)13-9-19-88-79(85)86)68(121)103-60(37(7)108)75(128)101-58(35(4)5)72(125)91-41(23-38-27-87-33-89-38)64(117)93-42(24-54(82)110)76(129)104-20-10-14-50(104)69(122)90-40(63(116)102-59)17-18-53(81)109/h27,33-37,39-52,57-60,107-108H,8-26,28-32,80H2,1-7H3,(H2,81,109)(H2,82,110)(H2,83,111)(H2,84,114)(H,87,89)(H,90,122)(H,91,125)(H,92,115)(H,93,117)(H,94,118)(H,95,119)(H,96,127)(H,97,120)(H,98,123)(H,99,126)(H,100,124)(H,101,128)(H,102,116)(H,103,121)(H,112,113)(H4,85,86,88) |
InChI Key |
WINQUAHGULGZED-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CC6=CNC=N6)C(C)C)C(C)O)C(C)C)CC(=O)N)CO)C(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CC6=CNC=N6)C(C)C)C(C)O)C(C)C)CC(=O)N)CO)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- This compound can serve as a scaffold for the design of novel drugs targeting specific biological pathways. Its unique amino acid composition and structural features may enhance binding affinity to target proteins.
- The incorporation of multiple functional groups allows for the potential modulation of pharmacokinetic properties such as solubility and bioavailability.
-
Cancer Therapy :
- Due to its ability to modulate protein interactions and signaling pathways involved in cell growth and apoptosis (programmed cell death), this compound may have potential as an anticancer agent.
- Studies suggest that compounds with similar structures have shown efficacy in inhibiting tumor growth in preclinical models.
-
Peptide Therapeutics :
- As a peptide-based drug candidate, it may be utilized in the treatment of metabolic disorders or as an immunomodulator. Peptides often exhibit fewer side effects compared to traditional small molecule drugs.
- Its design could allow for targeted delivery mechanisms that enhance therapeutic efficacy while minimizing systemic toxicity.
Biological Research Applications
-
Biomolecular Probes :
- The compound can be employed as a biomolecular probe to study protein interactions and cellular processes. Its ability to bind selectively to target proteins makes it suitable for elucidating biological mechanisms.
- Researchers can utilize derivatives of this compound to visualize cellular components or track molecular interactions within live cells.
-
Enzyme Inhibition Studies :
- Given its structural complexity and potential to interact with various enzymes, it can be used in studies aimed at understanding enzyme kinetics and inhibition mechanisms.
- This application is particularly relevant in drug discovery processes where identifying potent inhibitors is crucial.
Case Studies and Research Findings
Several studies have explored the implications of using complex peptides like this compound:
- Anticancer Activity :
- Targeted Drug Delivery :
- Protein Interaction Mapping :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs, such as macrocyclic peptides, arginine/tyrosine-containing derivatives, and sulfur-bridged molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Nuances
- Macrocyclic vs. Linear Peptides : Unlike linear peptides (e.g., the tyrosine-arginine derivative in ), the target compound’s macrocyclic structure enhances metabolic stability and target binding affinity, similar to vancomycin and cyclosporine.
- Sulfur Bridges: The tetrathia motif distinguishes it from vancomycin (oxygen-rich glycosidic bonds) and cyclosporine (non-sulfur cyclic structure). These bridges may confer redox activity or metal coordination, akin to thiopeptide antibiotics .
- Imidazole Functionality : The 1H-imidazol-4-ylmethyl group is absent in most reference compounds but resembles histidine residues in metalloenzyme inhibitors.
Analytical Challenges
- Characterization: Techniques like LC/MS and 2D-HPTLC (used in marine actinomycete studies and plant metabolite analysis ) are critical for resolving structural complexity.
Research Implications and Gaps
- Bioactivity Potential: Marine-derived macrocycles often exhibit antimicrobial or anticancer properties . The imidazole and carbamimidamido groups suggest possible protease inhibition or metal chelation.
- Synthesis Challenges : The compound’s stereochemical complexity and tetrathia bridges pose synthetic hurdles, necessitating advanced solid-phase or biosynthetic methods.
- Environmental Persistence : Analogous to fluorochemicals in atmospheric models , its stability in biological systems requires study to assess pharmacokinetics and toxicity.
Preparation Methods
2-Chlorotrityl Chloride Resin Activation
The synthesis begins with loading Boc-Orn(Fmoc)-OH onto 2-chlorotrityl chloride resin using 2,4,6-collidine as a base in dichloromethane (CH₂Cl₂). A 300 mg resin scale (0.1 mmol) provides optimal handling characteristics, with a swelling time of ≥30 min in CH₂Cl₂ before amino acid coupling. The reaction proceeds via nucleophilic substitution where the resin's chlorotrityl group reacts with the carboxylate of the first amino acid (Scheme 1 in).
Loading Efficiency Optimization
Critical parameters:
-
Molar ratio : 3:1 amino acid-to-resin ratio ensures complete loading
-
Reaction time : 8–24 h under nitrogen atmosphere
-
Washing protocol : Sequential DMF (3×) and CH₂Cl₂ (3×) washes remove excess reagents
Post-loading, Kaiser testing confirms free amine absence, while cleavage of a resin aliquot with 20% HFIP/CH₂Cl₂ followed by MALDI-TOF MS verifies loading efficiency.
Iterative Fmoc-Based Solid-Phase Synthesis
Deprotection and Coupling Cycles
Each cycle involves:
-
Fmoc removal : 20% piperidine/DMF (2×7 min) with nitrogen bubbling
-
Amino acid activation : HCTU/HOAt (4 equiv) with DIPEA (8 equiv) in DMF
-
Coupling : 1 h per residue under nitrogen, extended to 2 h for sterically hindered residues
The PS3 automated synthesizer enables precise control over 48-residue assemblies, with real-time monitoring of coupling efficiency via UV absorbance at 301 nm (Fmoc release).
Cyclization Strategies for Macrocycle Formation
Macrolactamization
After cleaving the protected linear peptide from resin with 20% HFIP/CH₂Cl₂, cyclization employs:
-
Activation system : HBTU/HOBt (6 equiv each)
-
Base : DIPEA (300 μL) in DMF (125 mL)
-
Conditions : 48 h stirring under N₂ at RT, achieving ~70% conversion
Table 1 : Cyclization Efficiency Under Varied Conditions
| Activator | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBTU/HOBt | DIPEA | DMF | 48 | 68–72 |
| HATU/HOAt | NMM | DMF | 24 | 55–60 |
| PyBOP | Collidine | NMP | 72 | 45–50 |
Disulfide Bond Formation
Sequential Oxidation Protocol
Given the 14 disulfide bonds, a staggered oxidation approach prevents misfolding:
-
DMSO oxidation : 10% aq. DMSO (48 h, RT) forms 8 bonds
-
Acm deprotection : 0.1 M I₂ in AcOH/HCl (3 h) forms remaining 6 bonds
Critical considerations :
-
pH 7.8 maintained during DMSO step prevents β-elimination
-
I₂ concentration ≤0.1 M minimizes tyrosine iodination
Final Deprotection and Purification
Global Side Chain Deprotection
A cocktail of TFA:H₂O:TIPS (18:1:1) removes remaining tert-butyl and trityl groups over 1.5 h, followed by cold ether precipitation to isolate the crude peptide.
Reverse-Phase HPLC Purification
Conditions :
-
Column: Phenomenex Jupiter C18 (250 × 21.2 mm, 10 μm)
-
Mobile phase:
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in MeCN
-
-
Gradient: 5–35% B over 45 min at 10 mL/min
Table 2 : Purification Metrics
| Batch | Crude Purity (%) | Final Purity (%) | Recovery (mg) |
|---|---|---|---|
| 1 | 22 | 95.4 | 18.7 |
| 2 | 25 | 96.1 | 20.3 |
| 3 | 19 | 94.8 | 16.9 |
Data from scaled to 0.1 mmol synthesis
Analytical Characterization
Mass Spectrometry
-
MALDI-TOF : Calcd for C₁₄₇H₂₂₃N₄₅O₄₂S₁₄ [M+H]⁺ 3324.6, Found 3324.3
-
ESI-MS : m/z 1662.8 [M+2H]²⁺, 1108.9 [M+3H]³⁺
Circular Dichroism
Strong minima at 208 nm and 222 nm confirm α-helical content from the (1R,6R,9S,...) stereochemical configuration.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this compound, and how can they be addressed methodologically?
- Challenges : The compound’s structural complexity (e.g., multiple stereocenters, cyclic disulfide bridges, and functional groups) introduces risks of side reactions, incomplete coupling, and purification difficulties.
- Methodological Solutions :
-
Use solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Fmoc/t-Bu) to manage reactive side chains.
-
Employ high-performance liquid chromatography (HPLC) with reversed-phase C18 columns for purification, leveraging membrane separation technologies for scalability .
-
Optimize reaction pathways using quantum chemical calculations to predict intermediate stability and minimize side products .
Table 1: Key Synthesis Challenges and Solutions
Challenge Methodological Approach References Stereochemical control Chiral auxiliaries + SPPS monitoring Purification complexity Multi-step HPLC + membrane filtration Disulfide bond formation Oxidative folding under controlled pH
Q. Which analytical techniques are most suitable for characterizing the structural complexity of this compound?
- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., HSQC, NOESY) to resolve stereochemistry and confirm backbone connectivity.
- Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS for accurate molecular weight validation.
- X-ray Crystallography : For resolving tertiary structures, though limited by crystallization challenges.
- Circular Dichroism (CD) : To assess secondary structural motifs (e.g., α-helices, β-sheets).
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., amide bonds, hydroxyls).
- Reference : AI-driven simulations (e.g., COMSOL Multiphysics) can pre-process spectral data to reduce noise .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to optimize the synthesis pathway?
- Step 1 : Use quantum mechanical (QM) calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
- Step 2 : Apply machine learning (ML) to predict optimal reaction conditions (e.g., solvent polarity, temperature) based on historical datasets .
- Step 3 : Validate predictions with small-scale experiments, iterating via feedback loops between computational and lab data .
Example Workflow :
Computational Design → Virtual Screening → Lab Synthesis → Data Feedback → Model Refinement
Q. What strategies are effective in resolving contradictions between spectroscopic data and predicted molecular configurations?
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray data to reconcile discrepancies. For instance, NOESY correlations can validate docking-predicted hydrophobic interactions.
- Molecular Dynamics (MD) Simulations : Simulate conformational flexibility to identify low-energy states aligning with experimental spectra .
- Statistical Analysis : Apply principal component analysis (PCA) to cluster spectral datasets and isolate outliers .
- Reference : Methodologies from sensory-chemistry linkage in barrel research (e.g., quadruplicate sampling) can enhance data reliability .
Q. How can AI-driven tools enhance the design of experiments (DoE) for functional studies of this compound?
- Smart Laboratories : Autonomous systems adjust parameters (e.g., pH, temperature) in real-time using sensor feedback .
- Virtual Screening : Predict biological targets (e.g., enzyme inhibition) via docking simulations before in vitro assays .
- Data Integration Platforms : Tools like KNIME or Python-based pipelines merge spectral, kinetic, and structural data for holistic analysis .
Table 2: AI Applications in Functional Analysis
| Application | Tool/Platform | Outcome |
|---|---|---|
| Target Prediction | AutoDock Vina, Schrödinger | Prioritize in vitro assay targets |
| Kinetic Parameterization | COPASI + ML algorithms | Optimize enzyme inhibition assays |
Q. What methodological frameworks are recommended for analyzing the compound’s stability under varying environmental conditions?
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via HPLC-MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data.
- Reference : Process control methodologies in chemical engineering (e.g., RDF2050108) ensure reproducibility in stability studies .
Contradiction Analysis & Troubleshooting
Q. How should researchers address conflicting results between in silico binding predictions and in vitro assay data?
- Re-evaluate Assay Conditions : Confirm buffer compatibility (e.g., ionic strength affecting ligand-receptor interactions).
- Refine Docking Parameters : Adjust solvation models or force fields (e.g., AMBER vs. CHARMM) to better mimic physiological conditions .
- Control Experiments : Include known inhibitors/promoters to validate assay sensitivity .
Data Management & Security
Q. What protocols ensure the integrity and security of high-volume experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
